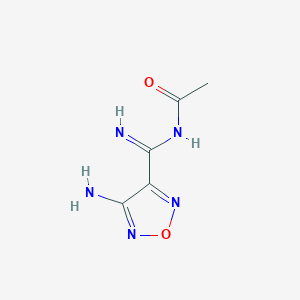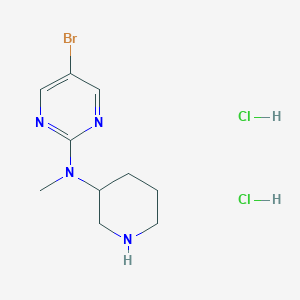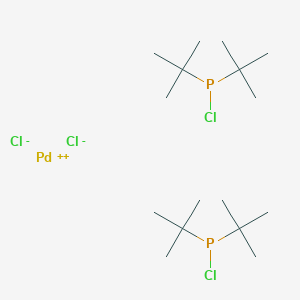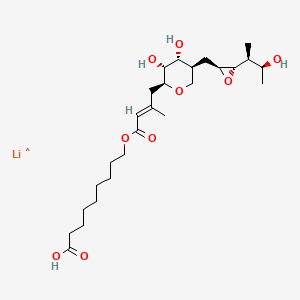
Mupirocin lithium (100 MG)H0C176926UG/MG(AI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mupirocin lithium (100 MG)H0C176926UG/MG(AI) is a lithium salt form of mupirocin, a major component of the pseudomonic acid, an antibiotic complex produced by Pseudomonas fluorescens NCIB 10586 . It is primarily used as a topical antibacterial agent to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mupirocin lithium is synthesized through a series of chemical reactions starting from pseudomonic acid. The synthetic route involves the esterification of pseudomonic acid with lithium hydroxide under controlled conditions . The reaction is typically carried out in an aqueous medium at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of mupirocin lithium involves large-scale fermentation of Pseudomonas fluorescens to produce pseudomonic acid, followed by its chemical conversion to mupirocin lithium . The process includes purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mupirocin lithium undergoes various chemical reactions, including:
Oxidation: Mupirocin lithium can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Mupirocin lithium can undergo substitution reactions where lithium is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of mupirocin, which may have different antibacterial properties .
Scientific Research Applications
Mupirocin lithium has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of pseudomonic acid derivatives.
Medicine: It is extensively used in the development of topical antibacterial treatments for skin infections.
Industry: Mupirocin lithium is used in the production of antibacterial ointments and creams.
Mechanism of Action
Mupirocin lithium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets and inhibits the activity of bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis . This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- Mupirocin sodium
- Pseudomonic acid A
- Pseudomonic acid B
- Pseudomonic acid C
Uniqueness
Mupirocin lithium is unique due to its lithium salt form, which provides distinct solubility and stability properties compared to other forms like mupirocin sodium . This uniqueness makes it particularly suitable for specific topical formulations and research applications .
Properties
Molecular Formula |
C26H44LiO9 |
|---|---|
Molecular Weight |
507.6 g/mol |
InChI |
InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |
InChI Key |
GWIISKRLTAEOLJ-JATHGWPISA-N |
Isomeric SMILES |
[Li].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O |
Canonical SMILES |
[Li].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



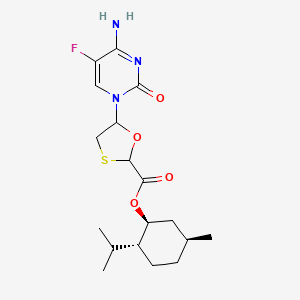
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)
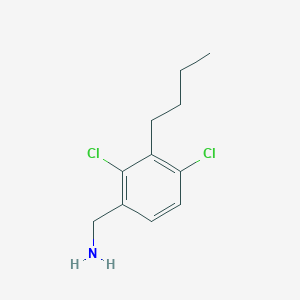


![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


